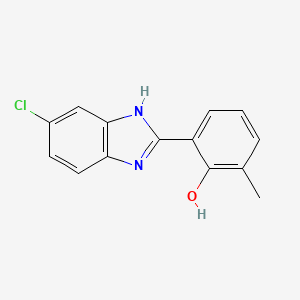![molecular formula C8H8N4O3 B1384514 methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate CAS No. 1311316-89-8](/img/structure/B1384514.png)
methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” is a chemical compound with the molecular formula C8H8N4O3 . It is a derivative of pyrazolo[3,4-d]pyrimidine , a class of compounds that have been studied for their potential as CDK2 inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including “this compound”, involves a series of chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . Further analysis of the molecular structure would require more specific information or resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources. The compound has a molecular weight of 208.18 .Aplicaciones Científicas De Investigación
Anticancer and Anti-Inflammatory Applications
A study conducted by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, including a compound similar to methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate. These compounds were screened for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition, an enzyme involved in inflammation. The study provides insights into the potential anticancer and anti-inflammatory applications of these compounds (Rahmouni et al., 2016).
Synthesis and Structural Analysis
The synthesis and biological evaluation of similar compounds have been extensively researched. For instance, Verhoest et al. (2012) discussed the design and discovery of a novel PDE9A inhibitor with a core structure resembling this compound. This research contributes to understanding the structural and synthetic pathways of such compounds, which could be pivotal in developing new pharmaceuticals (Verhoest et al., 2012).
Antioxidant Activity
El‐Mekabaty (2015) investigated compounds with the pyrazolo[3,4-d]pyrimidin-4-one moiety, which is a part of the chemical structure of interest. The research revealed antioxidant activities in some of the synthesized compounds, suggesting potential applications in managing oxidative stress-related diseases (El‐Mekabaty, 2015).
Adenosine Deaminase Inhibition
A study by La Motta et al. (2009) explored the inhibition of adenosine deaminase (ADA) by pyrazolo[3,4-d]pyrimidin-4-ones. This research is significant in understanding the therapeutic potential of these compounds in diseases where ADA activity is implicated, such as in certain cancers and immune disorders (La Motta et al., 2009).
Antimicrobial Activity
El-sayed et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and tested them for antimicrobial activities. The study found that some compounds exhibited moderate to outstanding activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Antitumor Evaluation
Research by El-Morsy et al. (2017) on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , showed promising antitumor activity against human breast adenocarcinoma cell line MCF7. This study contributes to the understanding of the potential use of these derivatives in cancer treatment (El-Morsy et al., 2017).
Direcciones Futuras
The future directions for research on “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” and related compounds could include further investigation into their potential as CDK2 inhibitors . This could involve more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been reported to have a wide range of targets due to their close similarity with purine bases adenine and guanine .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological and pharmacological activities .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to show superior cytotoxic activities against various cell lines .
Action Environment
Similar compounds have been reported to have their action influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential for regulating cell cycle progression and signal transduction . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes. Additionally, this compound has been shown to interact with nucleic acids, influencing gene expression and DNA replication.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key survival proteins . This compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In normal cells, this compound can modulate immune responses and enhance the production of cytokines, thereby influencing immune cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of CDKs and protein kinases, leading to the inhibition of their catalytic activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound can intercalate into DNA, affecting the transcription and replication processes. These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Its effects on normal cells appear to be transient, with cellular functions returning to baseline levels after the compound is removed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune responses and reduce tumor growth . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby modulating glycolysis and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters, such as organic anion transporters . The compound is also bound by plasma proteins, which facilitate its distribution to different tissues. Its localization and accumulation within cells are influenced by its interactions with binding proteins and cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it affects signaling pathways and metabolic processes. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments and organelles.
Propiedades
IUPAC Name |
methyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-6(13)3-12-7-5(2-11-12)8(14)10-4-9-7/h2,4H,3H2,1H3,(H,9,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAREDQMQSXSDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=N1)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)
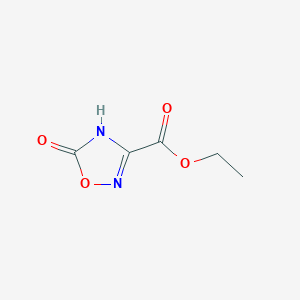
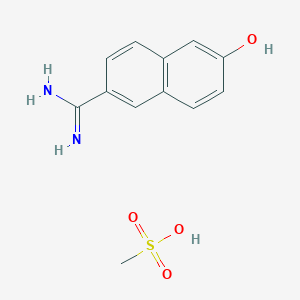
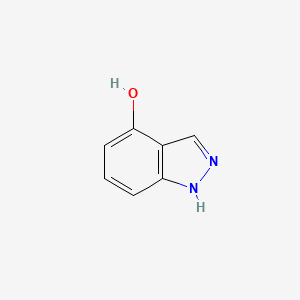
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

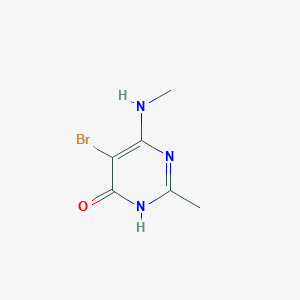
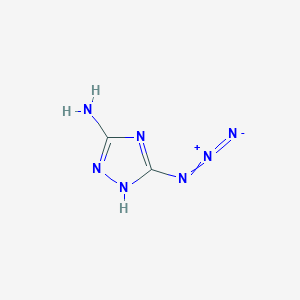
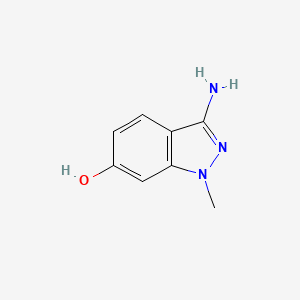
![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)
![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)
